![molecular formula C8H13NOS2 B179155 (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone CAS No. 121929-87-1](/img/structure/B179155.png)
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Overview
Description
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the isopropyl group and the thioxo group in the structure may contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an isopropyl-substituted thioamide with an α-halo ketone in the presence of a base. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis systems may be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₈H₁₃NOS₂ and a molecular weight of 203.3 g/mol. Its structure features a thiazolidine ring, which is significant for its biological activities. The compound's stereochemistry is defined by the (R) configuration at the thiazolidine center, which can influence its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. For instance, related compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives of thiazolidine have been reported to exhibit antimicrobial activity that surpasses that of traditional antibiotics like ampicillin and streptomycin by substantial margins .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strains Tested |
---|---|---|---|
Compound 8 | 0.004-0.03 | 0.008-0.06 | Enterobacter cloacae, E. coli |
Compound 15 | 0.004-0.06 | Not specified | T. viride, A. fumigatus |
Synthesis and Derivative Development
The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with enhanced biological activities. Research indicates that modifications to the thiazolidine core can lead to compounds with improved efficacy against specific pathogens or diseases .
Table 2: Synthetic Pathways for Thiazolidine Derivatives
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Formation of Thiazolidine | Isopropylamine + Carbonyl |
2 | Acetylation | Acetic Anhydride |
3 | Functionalization | Various electrophiles |
Case Study: Antibacterial Evaluation
In a recent study evaluating the antibacterial potential of thiazolidine derivatives, researchers synthesized multiple analogs and tested their efficacy against common bacterial strains. The results indicated that certain modifications to the thiazolidine structure significantly enhanced antibacterial activity, suggesting a promising pathway for developing new antibiotics .
Case Study: Drug Development Insights
Research into the pharmacodynamics and pharmacokinetics of thiazolidinedione derivatives has provided insights into their mechanisms of action and therapeutic potential. For instance, studies have shown that these compounds can modulate inflammatory pathways and improve metabolic profiles in diabetic models, indicating their multifaceted roles in disease management .
Mechanism of Action
The mechanism of action of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone involves its interaction with specific molecular targets. The thioxo group and the isopropyl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-methyl-2-thioxothiazolidin-3-yl)ethanone
- ®-1-(4-ethyl-2-thioxothiazolidin-3-yl)ethanone
- ®-1-(4-phenyl-2-thioxothiazolidin-3-yl)ethanone
Uniqueness
Compared to similar compounds, ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone may exhibit unique biological activities due to the presence of the isopropyl group. This structural feature could influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Conclusion
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry Its unique structure and diverse reactivity make it an interesting subject for scientific research and industrial development
Biological Activity
The compound (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazolidine ring, which is known for its biological significance. The thiazolidine derivatives have been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanisms of Biological Activity
The biological activity of thiazolidinones, including this compound, can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Thiazolidinones have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .
- Cytoskeletal Influence : Some studies indicate that compounds like this compound may influence the cytoskeleton by inhibiting actin polymerization, which is vital for cellular structure and function .
- Anticancer Activity : Research has demonstrated that thiazolidinones exhibit significant anticancer properties through various pathways, including the modulation of cell cycle progression and induction of apoptosis in cancerous cells .
Biological Activity Data Table
Activity | Mechanism | Reference |
---|---|---|
HDAC Inhibition | Induces gene expression changes | |
Cytoskeletal Modulation | Inhibits actin polymerization | |
Anticancer Effects | Induces apoptosis and inhibits cell proliferation |
Case Studies
Several studies have highlighted the biological activities of thiazolidinone derivatives similar to this compound:
- Antitumor Activity : A study by Andreani et al. reported that imidazothiazole derivatives exhibited significant antitumor activity in vitro, providing a framework for further development of thiazolidinone-based anticancer agents .
- Metabolic Regulation : Research indicates that thiazolidinediones can enhance insulin sensitivity and have potential applications in treating metabolic disorders such as type 2 diabetes .
- Cytotoxicity Assessment : A series of experiments demonstrated that certain thiazolidinones displayed selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CSC(=S)N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471715 | |
Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121929-87-1 | |
Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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